

# An In-Depth Technical Guide to the Spectroscopic Data of Dimethyl 2-propylmalonate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dimethyl 2-propylmalonate*

Cat. No.: *B176959*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 2-propylmalonate** (CAS No. 14035-96-2). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The spectroscopic data for **Dimethyl 2-propylmalonate** is summarized below. These values are predicted based on the chemical structure and data from analogous compounds.

Table 1:  $^1\text{H}$  NMR Data for **Dimethyl 2-propylmalonate**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                                       |
|------------------------------------|--------------|-------------|--------------------------------------------------|
| ~3.73                              | s            | 6H          | 2 x -OCH <sub>3</sub>                            |
| ~3.40                              | t            | 1H          | -CH(COOCH <sub>3</sub> ) <sub>2</sub>            |
| ~1.95                              | m            | 2H          | -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> |
| ~1.35                              | m            | 2H          | -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> |
| ~0.92                              | t            | 3H          | -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> |

s = singlet, t = triplet, m = multiplet

Table 2:  $^{13}\text{C}$  NMR Data for **Dimethyl 2-propylmalonate**

| Chemical Shift ( $\delta$ ) ppm | Assignment                                       |
|---------------------------------|--------------------------------------------------|
| ~169                            | 2 x C=O                                          |
| ~52                             | 2 x -OCH <sub>3</sub>                            |
| ~51                             | -CH(COOCH <sub>3</sub> ) <sub>2</sub>            |
| ~32                             | -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> |
| ~20                             | -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> |
| ~14                             | -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> |

Table 3: IR Absorption Bands for **Dimethyl 2-propylmalonate**

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment              |
|---------------------------------|---------------|-------------------------|
| ~2960-2850                      | Medium-Strong | C-H (alkane) stretching |
| ~1740                           | Strong        | C=O (ester) stretching  |
| ~1440                           | Medium        | C-H bending             |
| ~1250-1150                      | Strong        | C-O (ester) stretching  |

Table 4: Mass Spectrometry Data for **Dimethyl 2-propylmalonate**

| m/z    | Interpretation                                   |
|--------|--------------------------------------------------|
| 174.19 | $[M]^+$ (Molecular Ion)                          |
| 143    | $[M - OCH_3]^+$                                  |
| 115    | $[M - COOCH_3]^+$                                |
| 74     | $[CH_3OC(OH)=CH_2]^+$ (McLafferty rearrangement) |
| 59     | $[COOCH_3]^+$                                    |

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

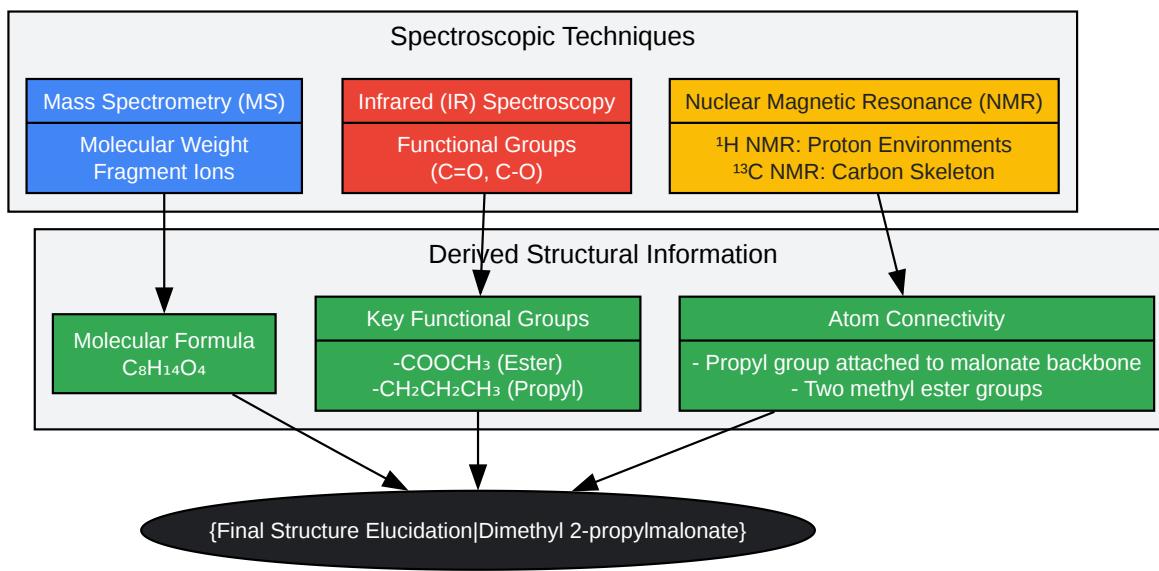
### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Dimethyl 2-propylmalonate** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $CDCl_3$ ), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- $^1H$  NMR Spectroscopy: The  $^1H$  NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}C$  NMR Spectroscopy: The  $^{13}C$  NMR spectrum is recorded on the same spectrometer, typically operating at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

### 2.2 Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **Dimethyl 2-propylmalonate**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

- Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.


### 2.3 Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

## Visualization of Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information to determine the structure of **Dimethyl 2-propylmalonate**.

## Spectroscopic Analysis of Dimethyl 2-propylmalonate

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **Dimethyl 2-propylmalonate** using complementary spectroscopic techniques.

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of Dimethyl 2-propylmalonate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176959#spectroscopic-data-for-dimethyl-2-propylmalonate-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)